Deschloro Indoxacarb-d3
Description
Properties
Molecular Formula |
C₂₂H₁₅D₃F₃N₃O₇ |
|---|---|
Molecular Weight |
496.41 |
Synonyms |
(S)-Methyl-d3 2-((Methoxycarbonyl)(4-(trifluoromethoxy)phenyl)carbamoyl)-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate |
Origin of Product |
United States |
Q & A
Basic: How can researchers characterize the structural integrity of Deschloro Indoxacarb-d3 using spectroscopic and spectrometric techniques?
Methodological Answer:
To confirm the molecular structure and isotopic purity of this compound, a combination of <sup>1</sup>H NMR and HRESIMS is essential. For NMR analysis:
- Identify deuterium substitution sites by observing the absence of proton signals in specific regions (e.g., δH 7.0–8.0 for aromatic protons) .
- Compare spectral data with non-deuterated analogs to validate isotopic labeling.
For HRESIMS: - Confirm the molecular formula using the exact mass of the [M+H]<sup>+</sup> ion. A mass difference of ~3 Da from the non-deuterated analog indicates successful deuteration .
- Validate isotopic purity by analyzing the absence of non-deuterated peaks in the isotopic cluster.
Basic: What experimental protocols are recommended for synthesizing this compound with high isotopic purity?
Methodological Answer:
Synthesis should prioritize deuterium incorporation efficiency and minimizing isotopic scrambling :
- Use deuterated precursors (e.g., D3-labeled starting materials) in anhydrous conditions to avoid proton exchange .
- Optimize reaction parameters (temperature, catalyst, solvent) via iterative testing. For example, lower temperatures may reduce scrambling but prolong reaction times.
- Purify intermediates using chromatography (HPLC or GC-MS) to isolate the deuterated product. Monitor isotopic purity at each step using mass spectrometry .
Advanced: How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?
Methodological Answer:
Contradictions often arise from isotopic impurities or structural isomers . To address this:
- Cross-validate with 2D NMR (e.g., COSY, HSQC) to assign proton-deuterium correlations and confirm substitution sites .
- Perform high-resolution X-ray crystallography to resolve ambiguities in spatial arrangements of deuterated moieties .
- Compare experimental HRESIMS data with computational simulations (e.g., isotopic pattern modeling) to identify impurities .
Advanced: What strategies are effective for integrating this compound into metabolic or environmental degradation studies?
Methodological Answer:
Design studies using isotopic tracing and controlled degradation conditions :
- Use LC-MS/MS with selective reaction monitoring (SRM) to track deuterated fragments in metabolic pathways. Ensure calibration with deuterated standards .
- Simulate environmental degradation (e.g., hydrolysis, photolysis) under varying pH and UV exposure. Quantify non-deuterated byproducts to assess deuteration stability .
- Compare degradation kinetics with non-deuterated analogs to evaluate isotopic effects on reaction rates .
Basic: How should researchers conduct a literature review to contextualize this compound within existing studies?
Methodological Answer:
Follow a systematic approach :
- Use databases like SciFinder and Reaxys to retrieve primary literature on indoxacarb analogs. Filter by "deuterated compounds" and "metabolic studies" .
- Critically evaluate spectral data and synthetic protocols from peer-reviewed journals. Prioritize studies with reproducible methodologies (e.g., detailed NMR assignments) .
- Identify gaps, such as limited data on environmental persistence or incomplete metabolic pathways, to frame new hypotheses .
Advanced: How can researchers design experiments to test novel hypotheses about this compound’s bioactivity while addressing conflicting prior results?
Methodological Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Formulate hypotheses using contradictory data (e.g., conflicting LC50 values in toxicity studies). For example: “Does deuteration alter binding affinity to insect sodium channels compared to non-deuterated analogs?” .
- Use dose-response assays with controlled isotopic purity (≥98%) to isolate deuteration effects.
- Employ molecular docking simulations to predict deuterium’s steric/electronic impacts on target interactions .
- Validate findings with orthogonal methods (e.g., isothermal titration calorimetry) to reconcile discrepancies .
Basic: What quality control measures ensure reproducibility in this compound research across laboratories?
Methodological Answer:
Standardize protocols for:
- Isotopic purity verification : Require HRESIMS data with <2% non-deuterated contamination .
- Sample handling : Store compounds in deuterated solvents (e.g., DMSO-d6) to prevent proton exchange .
- Data reporting : Include raw spectral files and chromatograms in supplementary materials for independent validation .
Advanced: How can computational chemistry complement experimental studies on this compound?
Methodological Answer:
Combine density functional theory (DFT) and molecular dynamics (MD) :
- Calculate deuterium’s kinetic isotope effects (KIE) on reaction pathways using software like Gaussian or ORCA .
- Simulate NMR chemical shifts with tools (e.g., ACD/Labs) to validate experimental assignments .
- Predict metabolic stability by modeling deuterium’s impact on bond dissociation energies in cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
